Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester
Overview
Description
Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester is a chemical compound known for its unique structure and properties. It is a colorless or pale yellow liquid with an aromatic odor. This compound is soluble in organic solvents such as ether and alcohol but is insoluble in water .
Mechanism of Action
Target of Action
It is suggested that it may be involved in the inhibition of an important coagulation factor xa .
Mode of Action
It is suggested that it might prevent the formation of thrombin and thrombus by inhibiting coagulation factor Xa .
Biochemical Pathways
Given its suggested role in inhibiting coagulation factor xa, it may be involved in the coagulation cascade .
Pharmacokinetics
It is known that the compound is a liquid that can dissolve in organic solvents such as ether and alcohol, but is insoluble in water .
Result of Action
It is suggested that it might prevent the formation of thrombin and thrombus by inhibiting coagulation factor xa .
Action Environment
It is known that the compound is a liquid that can dissolve in organic solvents such as ether and alcohol, but is insoluble in water . This suggests that the compound’s action, efficacy, and stability might be influenced by the solvent environment .
Preparation Methods
The synthesis of acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester involves a multi-step process. Initially, 2,4-dichlorobenzoic acid reacts with hydrazine under alkaline conditions to form 2,4-dichlorophenylhydrazine. This intermediate then reacts with ethyl chloroacetate under suitable conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent or intermediate in organic synthesis, facilitating the formation of more complex molecules.
Biology: The compound’s derivatives may be explored for their biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, potentially contributing to the development of new drugs.
Comparison with Similar Compounds
Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester can be compared with similar compounds such as:
Ethyl chloro[(2,4-dichlorophenyl)hydrazono]acetate: This compound has a similar structure but differs in the position of chlorine atoms on the aromatic ring.
Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate: This compound features a methoxy group instead of chlorine atoms, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-6-3-4-7(11)8(12)5-6/h3-5,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOGYRKRLMDUHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40780334 | |
Record name | Ethyl chloro[2-(3,4-dichlorophenyl)hydrazinylidene]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40780334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28317-50-2 | |
Record name | Ethyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazinylidene]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28317-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl chloro[2-(3,4-dichlorophenyl)hydrazinylidene]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40780334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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